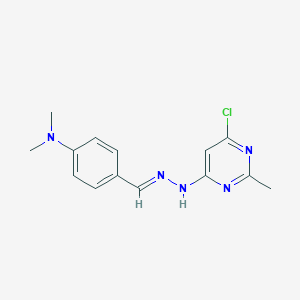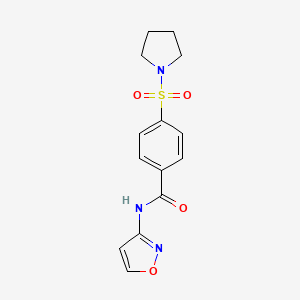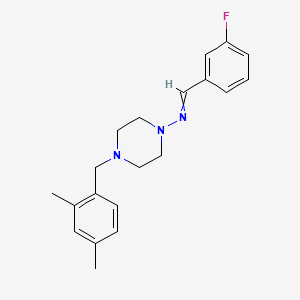
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine, also known as DFMO, is a chemical compound that has been widely studied for its potential use in cancer treatment. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a key role in the synthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO has been shown to have anti-tumor effects in various types of cancer, making it a promising candidate for further research.
Wirkmechanismus
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine inhibits the enzyme ODC, which is involved in the synthesis of polyamines. Polyamines are essential compounds for cell growth and proliferation, and their overproduction has been linked to the development of cancer. Inhibition of ODC by 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine leads to a decrease in polyamine synthesis, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and physiological effects:
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have anti-inflammatory effects, as well as effects on the immune system. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in the treatment of other diseases, such as parasitic infections.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine also has some limitations. It can be toxic at high doses, and its effects can be variable depending on the type of cancer being studied.
Zukünftige Richtungen
There are several areas of future research for 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine. One area is the development of new formulations of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine that can improve its efficacy and reduce its toxicity. Another area is the investigation of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine in combination with other drugs, such as immunotherapeutic agents, to enhance its anti-tumor effects. Finally, there is a need for further research to better understand the mechanisms of action of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine and its effects on different types of cancer.
Synthesemethoden
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can be synthesized using various methods, including the reaction of 2,4-dimethylbenzylamine with 3-fluorobenzaldehyde in the presence of piperazine and a suitable solvent. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including colorectal, breast, and prostate cancer. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in combination with other drugs, such as chemotherapeutic agents, to enhance their anti-tumor effects.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIAFOXRNYOJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
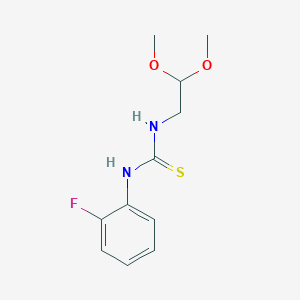

![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
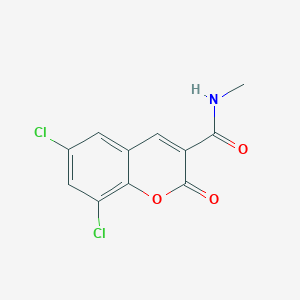
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)

![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
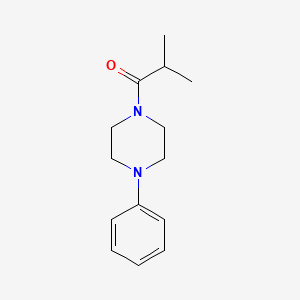
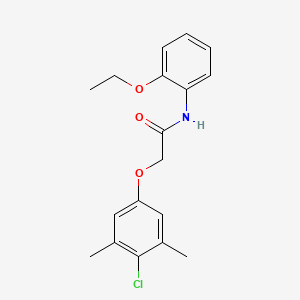
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
